2-Chloro-N-(piperidin-4-yl)benzamide hydrochloride
Description
2-Chloro-N-(piperidin-4-yl)benzamide hydrochloride (CAS: 1835590-54-9) is a small-molecule compound featuring a benzamide core substituted with a chlorine atom at the 2-position and linked to a piperidin-4-ylamine group. Its molecular formula is C₁₂H₁₆Cl₂N₂O, with a molecular weight of 275.17 g/mol . This compound is primarily utilized as a building block in medicinal chemistry, particularly in the synthesis of bioactive molecules targeting parasitic infections such as Trypanosoma brucei .
Properties
IUPAC Name |
2-chloro-N-piperidin-4-ylbenzamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClN2O.ClH/c13-11-4-2-1-3-10(11)12(16)15-9-5-7-14-8-6-9;/h1-4,9,14H,5-8H2,(H,15,16);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRIXDUXSPJMRLB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1NC(=O)C2=CC=CC=C2Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16Cl2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-(piperidin-4-yl)benzamide hydrochloride typically involves the reaction of 2-chlorobenzoyl chloride with piperidine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The resulting product is then purified and converted to its hydrochloride salt form by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity, and the final product is subjected to rigorous quality control measures to ensure consistency and compliance with industry standards.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-N-(piperidin-4-yl)benzamide hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the benzamide ring can be substituted with other nucleophiles such as amines or thiols.
Reduction Reactions: The compound can be reduced to form the corresponding amine or alcohol derivatives.
Oxidation Reactions: Oxidation can lead to the formation of various oxidized products, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. The reactions are typically carried out in the presence of a base such as sodium hydroxide or potassium carbonate.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide are used under controlled conditions.
Major Products Formed
Substitution Reactions: Substituted benzamide derivatives.
Reduction Reactions: Amine or alcohol derivatives.
Oxidation Reactions: Various oxidized products depending on the specific reaction conditions.
Scientific Research Applications
2-Chloro-N-(piperidin-4-yl)benzamide hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Used in the production of various chemical products and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of 2-Chloro-N-(piperidin-4-yl)benzamide hydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to various biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to potential anticancer effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Benzamide Ring
2,4-Dichloro-N-(4-chlorophenyl)-N-(piperidin-4-yl)benzamide Hydrochloride (Compound 62)
- Structure : Incorporates a 2,4-dichlorobenzoyl group and an additional 4-chlorophenyl substituent on the piperidine nitrogen.
- Synthesis : Prepared via alkylation of 4-chloroaniline with 4-N-Boc-piperidone, followed by benzoylation with 2,4-dichlorobenzoyl chloride and HCl-mediated Boc deprotection. Yield: 57% .
- Application: Exhibits potent anti-Trypanosoma brucei activity, likely due to enhanced lipophilicity from the dichloro substitution .
3-Nitro-N-(piperidin-4-yl)benzamide Hydrochloride
- Structure : Substitutes the 2-chloro group with a 3-nitro group on the benzamide ring.
3-Methoxy-N-(piperidin-4-yl)benzamide Hydrochloride
Modifications to the Piperidine Group
N-(5-Chloropyridin-2-yl)-2-[[1-(4-pyridinyl)piperidin-4-ylcarbonyl]amino]benzamide Hydrochloride
- Structure : Incorporates a pyridinyl-substituted piperidine and a chloropyridinyl group on the benzamide.
- Application : Designed for kinase inhibition, demonstrating how piperidine modifications expand therapeutic targets .
(4-Chloro-benzyl)-methyl-piperidin-4-yl-amine Hydrochloride
Pyrimidine-Ring Derivatives
A series of 2-chloro-N-((4-chloro-6-substituted pyrimidin-2-yl)carbamoyl)benzamide derivatives (Compounds 14–19) were synthesized with varying substituents (e.g., methyl, methoxy, trifluoroethoxy). Key differences include:
- Melting Points: Ranged from 126–167°C, influenced by substituent bulkiness (e.g., trifluoroethoxy in Compound 17: 144–146°C vs. morpholino in Compound 18: 147–149°C) .
- Biological Activity : Electron-withdrawing groups (e.g., trifluoroethoxy) enhance antifungal and insecticidal potency compared to electron-donating groups (e.g., methoxy) .
Biological Activity
2-Chloro-N-(piperidin-4-yl)benzamide hydrochloride is a compound with significant potential in medicinal chemistry due to its structural features that allow interaction with various biological targets. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C11H15ClN2O·HCl. The compound consists of a benzamide moiety substituted with a chlorine atom at the 2-position and a piperidine ring at the nitrogen atom. This unique structure contributes to its biological activity.
Research indicates that this compound interacts with various biological pathways, particularly through receptor binding and enzyme modulation. The presence of the piperidine ring is crucial for its pharmacological effects, as it mimics natural neurotransmitters and can influence neurochemical pathways.
Biological Targets
The compound has shown affinity for several targets:
- Serotonin Receptors : Similar compounds have been linked to modulation of serotonin receptors, which are implicated in mood regulation and psychiatric disorders .
- Enzyme Inhibition : It may act as an inhibitor for specific enzymes involved in metabolic pathways, although detailed studies on this compound are still limited .
Biological Activity Data
The following table summarizes key findings related to the biological activity of this compound:
Case Studies
- Antiparasitic Activity : In a phenotypic screen for antiparasitic compounds, derivatives similar to this compound were identified as potent against Trypanosoma brucei. One analog exhibited an EC50 of 0.001 μM, showcasing its potential for treating Human African Trypanosomiasis (HAT) .
- Neuropharmacological Effects : Research on related benzamide compounds indicated their role in modulating serotonin receptors, which are crucial for treating mood disorders. The piperidine moiety enhances binding affinity, making it a candidate for developing atypical antipsychotic agents .
- Enzyme Interaction : Studies have suggested that modifications in the benzamide structure can lead to enhanced enzyme inhibition profiles, which could be beneficial in designing drugs targeting metabolic disorders .
Q & A
Q. What are the common synthetic pathways for 2-chloro-N-(piperidin-4-yl)benzamide hydrochloride?
Methodological Answer: The synthesis typically involves multi-step reactions:
Alkylation : Reacting 4-chloroaniline with a Boc-protected piperidone under basic conditions to form an intermediate.
Benzoylation : Introducing the benzamide group using 2-chlorobenzoyl chloride in a solvent like dimethylformamide (DMF).
Deprotection : Removing the Boc group with hydrochloric acid (HCl) to yield the final hydrochloride salt.
Purification : High-performance liquid chromatography (HPLC) is often employed for final purification .
| Step | Key Conditions | Purpose |
|---|---|---|
| Alkylation | Base (e.g., K₂CO₃), DMF, 80–90°C | Introduce piperidine moiety |
| Benzoylation | 2-Chlorobenzoyl chloride, 0–5°C | Form benzamide linkage |
| Deprotection | HCl in dioxane, room temperature | Generate hydrochloride salt |
Q. What analytical techniques are recommended for characterizing this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : Confirm molecular structure (e.g., ¹H/¹³C NMR for proton and carbon environments) .
- Infrared (IR) Spectroscopy : Identify functional groups (amide C=O stretch at ~1650 cm⁻¹) .
- X-ray Crystallography : Resolve crystal structure using software like SHELXL (for refinement) and ORTEP-3 (for visualization) .
- Mass Spectrometry (MS) : Verify molecular weight and fragmentation patterns.
Advanced Research Questions
Q. How can researchers address conflicting data in pharmacological studies (e.g., varying IC₅₀ values)?
Methodological Answer: Conflicting results may arise from differences in assay conditions or structural analogs. Mitigation strategies include:
- Dose-Response Assays : Repeat under standardized conditions (pH, temperature, cell lines).
- Molecular Docking : Use software like AutoDock to predict binding affinities and compare with experimental data.
- Structural-Activity Relationship (SAR) Analysis : Evaluate how substituents (e.g., chlorine position) influence activity .
| Factor | Impact on Activity | Example Reference |
|---|---|---|
| Chlorine Position | Alters steric/electronic effects | |
| Piperidine Conformation | Affects receptor binding |
Q. How can reaction conditions be optimized to improve yield in multi-step synthesis?
Methodological Answer:
- Solvent Screening : Test polar aprotic solvents (DMF, DMSO) for benzoylation efficiency.
- Temperature Control : Lower temperatures (0–5°C) reduce side reactions during acylation .
- Catalyst Use : Explore coupling agents (e.g., HATU) for amide bond formation.
- Real-Time Monitoring : Use thin-layer chromatography (TLC) or in-situ IR to track reaction progress.
Q. What precautions are critical for handling and storing this compound?
Methodological Answer:
- Storage : Keep in airtight containers at 2–8°C under inert gas (argon/nitrogen) to prevent hygroscopic degradation .
- Stability Testing : Perform thermogravimetric analysis (TGA) to assess decomposition temperatures.
- Safety Protocols : Use PPE (gloves, goggles) and fume hoods; refer to safety data sheets (SDS) for spill management .
Q. How can researchers elucidate the compound’s mechanism of action in biological systems?
Methodological Answer:
- Enzyme Inhibition Assays : Measure activity against targets like kinases or proteases.
- Proteomic Profiling : Use LC-MS/MS to identify interacting proteins in cell lysates.
- Gene Knockdown Studies : Apply CRISPR/Cas9 to validate target pathways .
Q. How to troubleshoot crystallization issues for X-ray diffraction studies?
Methodological Answer:
- Solvent Screening : Test mixed-solvent systems (e.g., ethanol/water) for crystal growth.
- Vapor Diffusion : Use hanging-drop method to slowly concentrate the solution.
- Software Tools : Refine data with SHELXL and validate using R-factors and electron density maps .
Data Contradiction Analysis
Q. How to resolve discrepancies in reported solubility or stability data?
Methodological Answer:
- Reproducibility Checks : Replicate experiments using identical solvents (e.g., DMSO vs. saline).
- Advanced Characterization : Employ dynamic light scattering (DLS) to detect aggregation.
- Literature Cross-Validation : Compare results with structurally similar benzamide derivatives .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
